molecular formula C19H21N3O5S B3938339 4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide

4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B3938339
M. Wt: 403.5 g/mol
InChI Key: MEQNQZLHDHPLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide, also known as BNTX, is an organic compound that has been widely used in scientific research. It is a selective antagonist of the κ-opioid receptor, which is a type of receptor that is involved in the regulation of pain, mood, and addiction. BNTX has been used to study the role of the κ-opioid receptor in various physiological and pathological conditions, and it has shown potential as a therapeutic target for the treatment of certain diseases.

Mechanism of Action

4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide acts as a selective antagonist of the κ-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the central and peripheral nervous systems. The κ-opioid receptor is involved in the regulation of pain, mood, and addiction, and its activation by endogenous or exogenous ligands can induce various physiological and behavioral responses. 4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide binds to the κ-opioid receptor with high affinity and blocks the effects of κ-opioid receptor agonists, which can induce analgesia, dysphoria, and other physiological and behavioral responses.
Biochemical and Physiological Effects:
4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects in different experimental models. It has been shown to block the effects of κ-opioid receptor agonists in pain, stress, anxiety, depression, and addiction models. It has also been shown to modulate the activity of other neurotransmitter systems, such as the dopamine, serotonin, and glutamate systems. 4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been shown to have limited effects on the cardiovascular and respiratory systems, which makes it a relatively safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency for the κ-opioid receptor, which allows for specific targeting of this receptor in various experimental models. Another advantage is its relatively low toxicity and side effects, which makes it a safe compound for use in scientific research. However, one limitation is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics in vivo. Another limitation is its high cost and limited availability, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of 4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide in scientific research. One direction is the development of more efficient and cost-effective synthesis methods for 4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide and related compounds. Another direction is the investigation of the potential therapeutic benefits of targeting the κ-opioid receptor in various diseases, such as cancer, inflammation, and neurological disorders. 4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has shown promise as a therapeutic target for these diseases, and further research is needed to explore its full potential. Additionally, the development of novel ligands and modulators of the κ-opioid receptor could provide new insights into the role of this receptor in health and disease.

Scientific Research Applications

4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been extensively used in scientific research to study the role of the κ-opioid receptor in various physiological and pathological conditions. It has been shown to be effective in blocking the effects of κ-opioid receptor agonists, which can induce analgesia, dysphoria, and other physiological and behavioral responses. 4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been used to study the effects of κ-opioid receptor activation in pain, stress, anxiety, depression, and addiction. It has also been used to investigate the potential therapeutic benefits of targeting the κ-opioid receptor in various diseases, such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

4-butoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-3-4-11-27-15-8-5-13(6-9-15)18(23)21-19(28)20-16-10-7-14(22(24)25)12-17(16)26-2/h5-10,12H,3-4,11H2,1-2H3,(H2,20,21,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQNQZLHDHPLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide
Reactant of Route 4
Reactant of Route 4
4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide
Reactant of Route 5
Reactant of Route 5
4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide
Reactant of Route 6
Reactant of Route 6
4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.